![molecular formula C40H44O4Si2 B575361 Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate CAS No. 182250-68-6](/img/structure/B575361.png)
Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate: is a complex organic compound characterized by the presence of two tert-butyldiphenylsilyloxy groups attached to a benzoic acid methyl ester core. This compound is often used in organic synthesis and material science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate typically involves the protection of hydroxyl groups on a benzoic acid derivative using tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The methyl esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The silyl ether groups can be substituted under acidic or basic conditions to yield various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various silyl ether derivatives.
Scientific Research Applications
Chemistry: The compound is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required .
Biology and Medicine: In biological research, it can be used to study the effects of silyl ether groups on the stability and reactivity of biomolecules. It may also serve as a precursor for the synthesis of bioactive compounds .
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance the thermal and chemical stability of the final products .
Mechanism of Action
The mechanism of action of Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate involves the interaction of its silyl ether groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate selective reactions, and protect sensitive functional groups during complex synthetic processes .
Comparison with Similar Compounds
- 3,5-Bis(tert-butyldimethylsilyloxy)benzoic Acid Methyl Ester
- 3,5-Bis(trimethylsilyloxy)benzoic Acid Methyl Ester
- 3,5-Bis(tert-butyldiphenylsilyloxy)benzoic Acid Ethyl Ester
Uniqueness: The uniqueness of Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate lies in its bulky silyl ether groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is crucial .
Properties
IUPAC Name |
methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44O4Si2/c1-39(2,3)45(34-20-12-8-13-21-34,35-22-14-9-15-23-35)43-32-28-31(38(41)42-7)29-33(30-32)44-46(40(4,5)6,36-24-16-10-17-25-36)37-26-18-11-19-27-37/h8-30H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYIOKNASZQETF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)C(=O)OC)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659867 |
Source


|
| Record name | Methyl 3,5-bis{[tert-butyl(diphenyl)silyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182250-68-6 |
Source


|
| Record name | Methyl 3,5-bis{[tert-butyl(diphenyl)silyl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

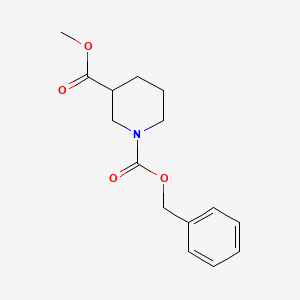
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)
![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)
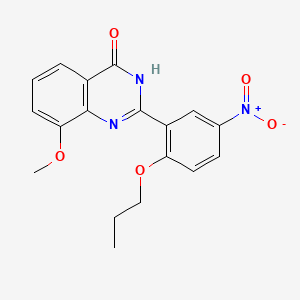
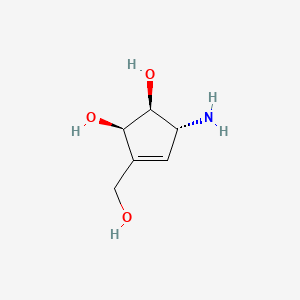
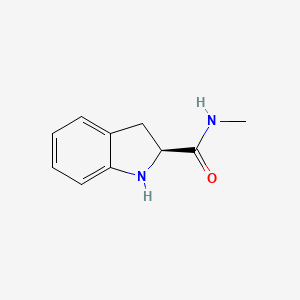
![(5-Bromobenzo[B]thiophen-2-YL)methanamine](/img/structure/B575290.png)
![2,2-Difluoro-5-phenyl-benzo[1,3]dioxole](/img/structure/B575291.png)
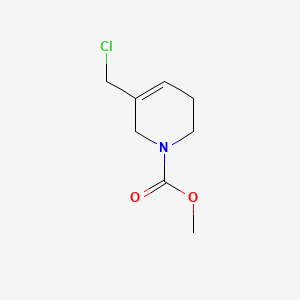
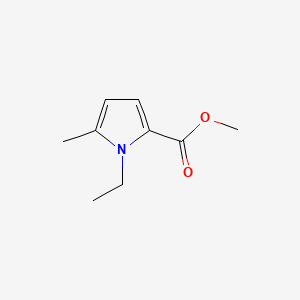
![3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B575298.png)
![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)
![Thionitrous acid (HNOS), S-[2-(dimethylamino)ethyl] ester (9CI)](/img/new.no-structure.jpg)
